molecular formula C9H12N4OS B2696819 N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea CAS No. 865659-26-3

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea

Cat. No. B2696819
CAS RN: 865659-26-3
M. Wt: 224.28
InChI Key: HZIVPGSILUOTLB-UHFFFAOYSA-N
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Description

“N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea” is a chemical compound with the CAS Number: 865659-26-3. Its molecular weight is 224.29 . The IUPAC name for this compound is N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N4OS/c10-8(15)13-9-11-6-4-2-1-3-5(6)7(14)12-9/h1-4H2,(H4,10,11,12,13,14,15) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.29 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis : A one-pot reaction involving N-(2-cyanophenyl)benzimidoyl isothiocyanate with secondary amines has been utilized to synthesize 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas. The products were characterized using FTIR, 1H-NMR, 13C-NMR, mass spectroscopy, and X-ray crystallography, showcasing the compound's potential for further chemical and biological applications (Fathalla et al., 2001).

  • Catalyst-Free Synthesis : The use of urea/thiourea as an effective ammonia surrogate has been explored for the simple and catalyst-free synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones. This approach highlights a convenient method for constructing the quinazolin-4(3H)-one ring, which is crucial for the development of new therapeutics (Naidu et al., 2014).

Biological Evaluation

  • Antimicrobial Activity : A series of urea/thiourea derivatives, including N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives, have been synthesized and evaluated for their antimicrobial properties against several pathogens. The study indicates the potential of these compounds in addressing broad-spectrum microbial resistance, with specific compounds showing notable activity against tested microorganisms (Buha et al., 2012).

  • Analgesic and Anti-inflammatory Activities : Novel quinazolinone derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities, highlighting the therapeutic potential of quinazolinone-based compounds in pain and inflammation management. The study provides insights into the structure-activity relationships essential for designing more effective and safer analgesic and anti-inflammatory agents (Dash et al., 2017).

properties

IUPAC Name

(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c10-8(15)13-9-11-6-4-2-1-3-5(6)7(14)12-9/h1-4H2,(H4,10,11,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIVPGSILUOTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea

CAS RN

865659-26-3
Record name (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea
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